molecular formula C8H10ClN3 B3048319 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride CAS No. 1638771-50-2

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride

Cat. No. B3048319
CAS RN: 1638771-50-2
M. Wt: 183.64
InChI Key: CSBUTTWAIIEVNT-UHFFFAOYSA-N
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Description

  • IUPAC Name : (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride .
  • Molecular Weight : 220.1 g/mol .
  • Chemical Structure : It belongs to the class of pyrrolopyridine compounds and has a fused pyrrolopyridine ring system .

Molecular Structure Analysis

The molecular structure of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride consists of a pyrrolopyridine core with an appended methanamine group. The dihydrochloride salt form adds two chloride ions to the molecule . For a visual representation, refer to the ChemSpider entry .


Physical And Chemical Properties Analysis

  • Physical Form : Solid .
  • Storage Temperature : Refrigerator .
  • Purity : Approximately 97% .
  • Safety Information : The compound carries warning labels (GHS07) and hazard statements (H302, H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye exposure .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

One of the key applications of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride and related compounds lies in their role as chemical inhibitors, especially in the study of Cytochrome P450 (CYP) isoforms. These compounds are used to decipher the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting drug-drug interactions. The selectivity of these inhibitors helps in understanding the metabolic pathways of various drugs, thus playing a vital role in the development of safer pharmaceuticals (Khojasteh et al., 2011).

Synthesis and Medicinal Chemistry

Compounds related to this compound, such as pyranopyrimidine derivatives, have been highlighted for their broad synthetic applications and bioavailability. These scaffolds have been intensively investigated for their potential in medicinal and pharmaceutical industries, demonstrating the versatile applicability of pyrrolopyridine derivatives in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a structural relative of this compound, has been extensively utilized in the design of kinase inhibitors. These compounds are capable of interacting with kinases through multiple binding modes, making them versatile scaffolds for developing inhibitors targeting a broad range of kinases. This highlights the potential of pyrrolopyridine derivatives in cancer therapy and other diseases involving kinase dysregulation (Wenglowsky, 2013).

Neurological Research

The pyrrolopyridine derivatives are also explored in neurological research, particularly in understanding the mechanisms underlying cognitive effects mediated by angiotensin IV. These studies shed light on the interaction between dopamine receptors and neuroactive peptides, suggesting potential therapeutic applications of pyrrolopyridine derivatives in enhancing memory and treating neurological disorders (Braszko, 2010).

Optical Materials

The structural properties of pyrrolopyridine derivatives make them suitable candidates for developing optical materials. These compounds are involved in the synthesis and application of electronic devices, highlighting their significance beyond medicinal chemistry into the realm of materials science. The ability to incorporate pyrrolopyridine derivatives into π-extended conjugated systems opens new avenues for creating novel optoelectronic materials with enhanced properties (Lipunova et al., 2018).

Safety and Hazards

Given the safety information, precautions should be taken when handling this compound. Consult the provided MSDS for detailed safety guidelines .

Mechanism of Action

Target of Action

The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s inhibition of FGFRs affects these processes by preventing the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHGGHGKDENFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638771-50-2
Record name 1-{1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride

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